2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate
Description
2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate is a substituted enoate ester characterized by a 3-aminobut-2-enoate backbone linked to a 2-[benzyl(methyl)amino]ethyl group. The 3-aminobut-2-enoate moiety is a planar structure with conjugated double bonds and intramolecular hydrogen bonding, as observed in methyl 3-aminobut-2-enoate (C₅H₉NO₂) .
Synthetic routes for similar enoate derivatives often involve condensation reactions between β-keto esters and amines or ammonium salts. For instance, methyl 3-aminobut-2-enoate is synthesized from methyl acetoacetate and ammonium acetate , while substituted enoates like methyl 2-benzoylamino-3-arylaminobut-2-enoates are prepared via refluxing aromatic amines with β-keto esters in the presence of catalysts . These methods suggest plausible pathways for synthesizing the target compound.
Properties
CAS No. |
54527-73-0 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C14H20N2O2/c1-12(15)10-14(17)18-9-8-16(2)11-13-6-4-3-5-7-13/h3-7,10H,8-9,11,15H2,1-2H3/b12-10- |
InChI Key |
UECDKJVOYBYWQP-BENRWUELSA-N |
SMILES |
CC(=CC(=O)OCCN(C)CC1=CC=CC=C1)N |
Isomeric SMILES |
C/C(=C/C(=O)OCCN(C)CC1=CC=CC=C1)/N |
Canonical SMILES |
CC(=CC(=O)OCCN(C)CC1=CC=CC=C1)N |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-Aminobut-2-enoic Acid with 2-[Benzyl(methyl)amino]ethanol
The most widely reported method involves the direct esterification of 3-aminobut-2-enoic acid with 2-[benzyl(methyl)amino]ethanol. This reaction is typically catalyzed by $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
Reaction Conditions:
- Molar Ratio: 1:1.2 (acid:alcohol)
- Temperature: 0–25°C under nitrogen atmosphere
- Duration: 12–24 hours
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 68–75% of the target compound. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the formation of the ester linkage, with characteristic signals at $$ \delta $$ 5.85 ppm (enamine CH) and $$ \nu $$ 1720 cm$$^{-1}$$ (C=O stretch).
Mechanistic Insights:
The DCC-activated carboxylate intermediate undergoes nucleophilic attack by the alcohol’s hydroxyl group. DMAP enhances reactivity by stabilizing the acyloxyphosphonium ion. Steric hindrance from the benzyl(methyl)amino group necessitates prolonged reaction times to achieve equilibrium.
Industrial-Scale Production via Continuous Flow Synthesis
Batch processes face challenges in heat dissipation and mixing efficiency at scale. Continuous flow systems address these limitations by enabling precise control over residence time and temperature. A patented protocol (adapted from EP0245680A2) utilizes:
- Reactors: Microfluidic tubular reactors (inner diameter: 1 mm)
- Residence Time: 30 minutes
- Temperature: 50°C
- Purification: High-performance liquid chromatography (HPLC) with a C18 column.
This method achieves 82% yield with >99% purity, surpassing batch synthesis in efficiency.
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Comparative studies highlight the superiority of DCM over tetrahydrofuran (THF) or dimethylformamide (DMF) due to its low polarity, which minimizes side reactions. Substituting DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reduces toxicity but lowers yields to 60%.
Stereochemical Considerations
The (Z)-configuration of the enamine moiety is critical for biological activity. Polar solvents like acetonitrile favor the (Z)-isomer through intramolecular hydrogen bonding between the amine and ester groups. X-ray crystallography data reveal a dihedral angle of 12.5° between the enamine and ester planes, stabilizing the desired conformation.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 5 μm, 4.6 × 150 mm) with a gradient eluent (acetonitrile/water, 70:30 to 90:10) confirms >98% purity.
Comparative Data Table: Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Reaction Conditions
- Temperature : Controlled to optimize yield.
- Solvent : Commonly used solvents include dichloromethane or dimethylformamide.
In industrial settings, continuous flow processes are often employed to enhance yield and purity.
Chemistry
- Intermediate in Organic Synthesis :
- Utilized in the synthesis of complex organic molecules due to its dual functionality.
- Serves as a precursor for various derivatives through oxidation, reduction, and substitution reactions.
Biology
- Enzyme Interaction Studies :
- Investigated for its role in modulating enzyme activities, which can provide insights into metabolic pathways.
- Potential applications in drug design targeting specific biological pathways.
Industry
- Production of Specialty Chemicals :
- Employed in the manufacture of various specialty chemicals and materials due to its unique chemical properties.
Case Study 1: Enzyme Modulation
A study investigated the effects of 2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate on a specific enzyme involved in metabolic pathways. The compound demonstrated significant modulation of enzyme activity, suggesting potential therapeutic applications.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing various derivatives from this compound highlighted its versatility as an intermediate. Different reaction conditions were tested to optimize yields for specific derivatives relevant in pharmaceutical applications.
Case Study 3: Environmental Impact Assessment
An environmental assessment was conducted to evaluate the safety profile of this compound, considering its irritant properties and potential environmental hazards. The study underscored the importance of proper handling and regulatory compliance during its use.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enoate Backbone Variations
Methyl 3-aminobut-2-enoate (C₅H₉NO₂)
- Structure : Planar conformation with intramolecular N–H⋯O hydrogen bonds and short intermolecular N–H⋯O interactions .
- Physical Properties : Melting point 355 K; bond lengths suggest partial double-bond character (C=C: 1.39 Å; C–N: 1.32 Å) .
- Applications : Intermediate for calcium antagonists like nifedipine .
Amino Substituent Differences
Ethyl 3-(benzylamino)but-2-enoate (C₁₃H₁₇NO₂)
- Structure: Lacks the methyl group on the benzylamino substituent, reducing steric hindrance.
Target Compound : The additional methyl group on the nitrogen may alter reactivity (e.g., reduced nucleophilicity) and metabolic stability compared to the unmethylated analog.
Ester Group Modifications
Methyl 3-{2-[benzyl(methyl)amino]ethyl}benzoate (PRL-8-53, C₁₈H₂₁NO₂)
- Structure: Features a benzoate ester instead of 3-aminobut-2-enoate.
- Analytical Data : Molecular weight 283.37 g/mol; purity ≥97% (HPLC); characterized by GC-MS, FTIR, and GC-IR .
Structural Analogues with Extended Functional Groups
(E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]benzylidene}hydrazinecarbodithioate (C₁₉H₂₃N₃OS₂)
- Structure : Contains a dithiocarbamate group and extended hydrogen-bonding network (N–H⋯O and O–H⋯S interactions) .
- Crystallography : Triclinic symmetry (space group P1); dihedral angle between aromatic rings: 86.80° .
Target Compound: While lacking sulfur-based functional groups, the target compound’s benzyl(methyl)aminoethyl group may similarly influence crystal packing through van der Waals interactions.
Key Research Findings
Synthetic Flexibility: Enoate derivatives are synthesized via condensation reactions, with substituents tailored to modulate steric and electronic properties .
Structural Impact on Properties: Planar enoate backbones favor conjugation and intramolecular H-bonding .
Analytical Challenges : Compounds like PRL-8-53 require advanced techniques (GC-MS, FTIR) for characterization due to structural complexity .
Biological Activity
2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate, also known as N-benzyl-N-methyl amino acid ester, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group attached to a methylamino group, which is further linked to an ethyl chain connected to a 3-aminobut-2-enoate moiety. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 111011-79-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in a study involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis such as cleaved PARP and caspase-3 activation .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Receptor Modulation : It can bind to receptors on the cell surface, modulating signaling pathways that lead to apoptosis or growth inhibition.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
Study on Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the benzyl group significantly influenced antimicrobial potency, with certain derivatives exhibiting MIC values as low as 0.5 µg/mL against resistant bacterial strains .
Study on Anticancer Effects
Another study focused on the anticancer potential of this compound against breast cancer cells. The results indicated that treatment with concentrations ranging from 10 to 50 µM led to a dose-dependent decrease in cell proliferation and increased apoptosis markers within 24 hours of exposure .
Q & A
Q. How can researchers leverage hydrogen-bonding motifs to predict crystallization outcomes?
- Synthon Engineering : Preferential N-H···O/S interactions guide crystal packing into chains or dimers. For example, O-H···S bonds in this compound form [101] directional networks, favoring needle-like crystal habits .
- Solvent Screening : High-dielectric solvents (e.g., DMSO) disrupt hydrogen bonds, yielding amorphous solids, while ethanol promotes ordered growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
